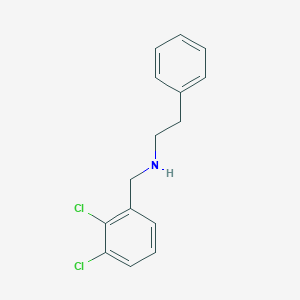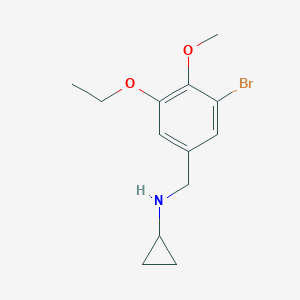![molecular formula C28H25N3O2S B252789 N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide](/img/structure/B252789.png)
N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. Protein kinases are enzymes that play a crucial role in cell signaling and regulation, and their dysregulation has been linked to various diseases, including cancer and autoimmune disorders. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Wirkmechanismus
N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide inhibits the activity of several protein kinases, including BTK, FLT3, and JAK2. BTK is a key signaling molecule in B-cell receptor signaling, which is important for the survival and proliferation of B-cells. FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia. JAK2 is a key signaling molecule in cytokine signaling, which is important for immune cell function. By inhibiting these protein kinases, N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide disrupts key signaling pathways that are essential for the survival and proliferation of cancer cells and immune cells.
Biochemical and Physiological Effects:
N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide has been shown to have potent anti-tumor activity in various mouse models of lymphoma and leukemia. It has also been shown to be effective in mouse models of autoimmune disorders, such as rheumatoid arthritis and lupus. N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide has been shown to inhibit the proliferation of cancer cells and immune cells, induce apoptosis (programmed cell death) in cancer cells, and reduce inflammation in autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide is that it has shown potent anti-tumor and anti-inflammatory activity in preclinical studies. Another advantage is that it has a relatively low toxicity profile, with no significant adverse effects observed in animal studies. However, one limitation of N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Another limitation is that it may have off-target effects on other protein kinases, which could lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for research on N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide. One direction is to further investigate its safety and efficacy in clinical trials. Another direction is to explore its potential as a combination therapy with other anti-cancer or anti-inflammatory agents. Additionally, further research is needed to elucidate the specific mechanisms by which N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide exerts its anti-tumor and anti-inflammatory effects. Finally, it may be worthwhile to investigate the potential of N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide as a therapeutic agent for other diseases that are characterized by dysregulated protein kinase signaling.
Synthesemethoden
The synthesis of N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide involves a multi-step process that begins with the reaction of 2-bromo-1-(4-fluorophenyl)ethanone with thiophene-2-carboxylic acid to form 2-(4-fluorophenyl)-3-(thiophen-2-yl)acrylic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with piperazine to form the piperazine amide. The final step involves coupling the piperazine amide with 4-biphenylcarboxylic acid to form N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide has been extensively studied in preclinical models of cancer and autoimmune disorders. In vitro studies have shown that N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide inhibits the activity of several protein kinases, including BTK, FLT3, and JAK2. In vivo studies have demonstrated that N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide has potent anti-tumor activity in various mouse models of lymphoma and leukemia. N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide has also been shown to be effective in mouse models of autoimmune disorders, such as rheumatoid arthritis and lupus.
Eigenschaften
Produktname |
N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide |
|---|---|
Molekularformel |
C28H25N3O2S |
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
4-phenyl-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C28H25N3O2S/c32-27(23-10-8-22(9-11-23)21-5-2-1-3-6-21)29-24-12-14-25(15-13-24)30-16-18-31(19-17-30)28(33)26-7-4-20-34-26/h1-15,20H,16-19H2,(H,29,32) |
InChI-Schlüssel |
LYMCXJSBTJUXJF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C5=CC=CS5 |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C5=CC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-fluorobenzyl)-N-{[5-(2-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B252706.png)
![N-benzyl-1-[5-(2-fluorophenyl)furan-2-yl]methanamine](/img/structure/B252707.png)
![4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid](/img/structure/B252708.png)
![4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid](/img/structure/B252709.png)
![2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-phenylethanol](/img/structure/B252711.png)

![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine](/img/structure/B252714.png)

![N-(3,5-dichloro-2-methoxybenzyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B252718.png)
![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}cyclopropanamine](/img/structure/B252721.png)
![2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B252722.png)
![N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B252727.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B252728.png)
![2-(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B252729.png)